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Compound of Interest
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Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase
(RTK) family, distinguished by its activation through binding to various types of collagen rather
than soluble growth factors.[1][2] This interaction triggers a slow but sustained kinase
activation, initiating downstream signaling cascades that regulate crucial cellular processes,
including proliferation, differentiation, migration, and extracellular matrix (ECM) remodeling.[3]
[4][5] Aberrant DDR1 expression and signaling are implicated in the progression of numerous
diseases, including various cancers (such as breast, lung, and pancreatic), fibrosis, and
inflammatory conditions.[3][6][7] This has positioned DDR1 as a compelling therapeutic target

for drug development.

Ddrl1-IN-5 is a potent and selective small-molecule inhibitor of DDR1. This technical guide
provides an in-depth overview of Ddr1-IN-5, summarizing its inhibitory activity, detailing
relevant experimental protocols, and illustrating the signaling pathways it modulates. This
document is intended for researchers, scientists, and drug development professionals working
on DDR1-targeted therapies.

Data Presentation

The following tables summarize the quantitative data for Ddr1-IN-5's inhibitory activity.

Table 1: In Vitro Potency of Ddr1-IN-5
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Target Assay Type IC50 (nM) Reference
DDR1 Kinase Activity 7.36 [8]
DDR1b (Y513) Autophosphorylation 4.1 [8]

Table 2: Cellular Activity of Ddr1-IN-5

Cell Line Assay Effect IC50 / CC50 Reference
LX-2 (Human
] Collagen o
Hepatic Stellate ) Inhibition 62 nM [8]
Production
Cell)
LX-2 (Human
Hepatic Stellate Cytotoxicity - >40 uM [8]
Cell)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of
kinase inhibitors. The following are representative protocols relevant to the study of Ddr1-IN-5.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the

DDR1 kinase domain.
Methodology:

o Reagents: Recombinant human DDR1 kinase domain, ATP, appropriate kinase buffer, and a
suitable substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
Ddrl1-IN-5 is prepared in a series of dilutions.

e Procedure:

o The DDR1 enzyme is pre-incubated with varying concentrations of Ddr1-IN-5 in a kinase

reaction buffer.
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o The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

o The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,
30°C).

o The reaction is terminated by adding a stop solution (e.g., EDTA).

o Detection: The amount of phosphorylated substrate is quantified. This can be achieved
through various methods, such as radiometric assays using [y-32P]ATP or non-radioactive
methods like LanthaScreen™, which uses time-resolved fluorescence resonance energy
transfer (TR-FRET).[9]

o Data Analysis: The percentage of inhibition at each Ddr1-IN-5 concentration is calculated
relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-
response curve.

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block DDR1 activation in a cellular context.
Methodology:

o Cell Culture: Cells endogenously expressing or overexpressing DDR1 (e.g., U20S, AsPC-1)
are cultured to sub-confluency.[7][10]

e Serum Starvation: Cells are typically serum-starved for several hours to reduce basal
signaling activity.

« Inhibitor Treatment: Cells are pre-treated with various concentrations of Ddr1-IN-5 or a
vehicle control (DMSO) for 1-2 hours.[10]

o Collagen Stimulation: DDR1 is activated by adding its ligand, collagen | (e.g., 10 pg/mL), to
the culture medium for a specified duration (e.g., 2 hours).[10]

o Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing detergents and,
critically, phosphatase and protease inhibitors to preserve the phosphorylation state of
proteins. A typical lysis buffer contains 50 mM Tris-HCI, 150 mM NacCl, 1% Triton X-100,
0.1% SDS, with added NaF and Na3VvO4.[10]
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» Western Blotting:
o Protein concentrations of the lysates are determined.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane
(e.g., PVDF).

o The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g.,
anti-p-DDR1 Y513 or Y792).

o The membrane is subsequently stripped and re-probed with an antibody for total DDR1 as
a loading control.

o Data Analysis: The band intensities for phosphorylated and total DDR1 are quantified using
densitometry software. The ratio of p-DDR1 to total DDRL1 is calculated, and the IC50 value
is determined from the dose-response curve.[10]
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Experimental Workflow: Cell-Based Autophosphorylation Assay

(1. Culture DDR1-expressing cells)
(2. Serum-starve cells)

3. Pre-treat with Ddr1-IN-5

'

4. Stimulate with Collagen

'

5. Lyse cells with inhibitor-containing buffer

'

6. Western Blot for p-DDR1 & Total DDR1

'

(7. Densitometry & IC50 Calculation)
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Workflow for DDR1 Autophosphorylation Assay.

Mechanism of Action and Signhaling Pathways
DDR1 Signaling Pathway
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Upon binding to collagen in the extracellular matrix, DDR1 undergoes dimerization and
clustering, leading to the autophosphorylation of multiple tyrosine residues within its
intracellular domain.[11][12] This phosphorylation creates docking sites for various adaptor
proteins and signaling molecules, such as Shc and the p85 subunit of PI3K.[1] Activation of
DDR1 subsequently triggers several downstream signaling cascades, including the MAPK/ERK
and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and migration.
[31[11][12]
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Simplified DDR1 Signaling Pathway.

Inhibitory Mechanism of Ddr1-IN-5
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While the specific binding mode of Ddr1-IN-5 is not detailed in the available literature, many
selective kinase inhibitors targeting DDR1, such as the well-characterized DDR1-IN-1, function
as "Type II" inhibitors.[9][13] These inhibitors bind to and stabilize the inactive "DFG-out"
conformation of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the
start of the activation loop is flipped, preventing the kinase from adopting its active state and
blocking ATP from binding productively. This mechanism confers a higher degree of selectivity
compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases.

Inhibitor Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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